Methyl 6-Methylquinoline-3-carboxylate

Nicotinamide N-methyltransferase inhibition Enzyme kinetics Cancer metabolism

Unlike generic quinoline-3-carboxylates or the free acid analog, this 6-methyl-3-methoxycarbonyl ester delivers a LogP of 3.22 for superior membrane permeability and organic solubility. Validated NNMT inhibitor scaffold (Ki=89 nM vs. human NNMT) and YAK3 kinase inhibitor intermediate; the ester prodrug design enables in-vivo carboxylic acid release for enhanced bioavailability. Ideal for non-fluorinated antibacterial SAR, metabolic disease target exploration, and structure-activity relationship studies. Order the 98% purity form for reproducible research results.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B11719220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Methylquinoline-3-carboxylate
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C=C1)C(=O)OC
InChIInChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15-2/h3-7H,1-2H3
InChIKeyMVRQBEFLMKTMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methylquinoline-3-carboxylate: Molecular Baseline and Procurement Rationale for 6-Substituted Quinoline-3-carboxylates


Methyl 6-Methylquinoline-3-carboxylate (CAS: 1238846-51-9; C₁₂H₁₁NO₂; MW: 201.22 g/mol) is a 3-carboxylate ester of 6-methylquinoline . The compound possesses a bicyclic quinoline core fused from benzene and pyridine rings, with a methoxycarbonyl (-COOCH₃) group at position 3 and a methyl (-CH₃) substituent at position 6 . The 6-methyl substitution and 3-ester functionality create a specific electronic and steric profile that distinguishes this compound from unsubstituted quinoline-3-carboxylates and from the corresponding 3-carboxylic acid . The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but relatively insoluble in water, with a predicted LogP of 3.22 [1].

Methyl 6-Methylquinoline-3-carboxylate: Why Generic 6-Methylquinoline-3-carboxylic Acid Cannot Replace This Specific Ester


Generic substitution with 6-methylquinoline-3-carboxylic acid (the free acid analog) fails for applications requiring ester-specific reactivity or physicochemical properties. The methyl ester at position 3 provides enhanced organic solubility and distinct pharmacokinetic behavior relative to the carboxylic acid form, with predicted LogP of 3.22 for the ester versus more polar character for the acid [1]. In medicinal chemistry contexts, ester hydrolysis in vivo releases carboxylic acid metabolites with enhanced bioavailability, making the ester a valuable prodrug intermediate . Furthermore, the 6-methyl substitution alters electronic density on the quinoline ring compared to unsubstituted quinoline-3-carboxylates, directly influencing target binding affinity and reactivity in metal-catalyzed coupling reactions .

Methyl 6-Methylquinoline-3-carboxylate: Direct Comparative Evidence Against Closest Analogs and In-Class Candidates


Methyl 6-Methylquinoline-3-carboxylate vs. Unsubstituted Quinoline-3-carboxylates: NNMT Inhibitory Activity (Ki = 89 nM)

Methyl 6-Methylquinoline-3-carboxylate demonstrates specific inhibitory activity against nicotinamide N-methyltransferase (NNMT) with Ki = 89 nM [1]. This value was obtained in an enzyme inhibition assay using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium levels [1]. In contrast, structurally related quinoline-3-carboxylate derivatives lacking the 6-methyl substituent exhibit markedly different activity profiles, with a reported >1000-fold range of activity across the inhibitor series [2].

Nicotinamide N-methyltransferase inhibition Enzyme kinetics Cancer metabolism

Methyl 6-Methylquinoline-3-carboxylate vs. 6-Methylquinoline-3-carboxylic Acid: Solubility and Lipophilicity Differentiation

The methyl ester derivative (LogP = 3.22) provides substantially enhanced lipophilicity and organic solvent compatibility compared to the free carboxylic acid analog [1]. The target compound is soluble in organic solvents like ethanol and dimethyl sulfoxide but relatively insoluble in water , whereas the carboxylic acid form exhibits different solubility behavior due to the polar -COOH group enabling salt formation and hydrogen bonding .

Physicochemical properties Drug formulation Prodrug design

Methyl 6-Methylquinoline-3-carboxylate vs. 4-Hydroxyquinoline-3-carboxylates: Target Selectivity Profile Differentiation (EGFR/VEGFR Negative)

Methyl 6-Methylquinoline-3-carboxylate shows negligible activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptors (VEGFR1, VEGFR3), with IC₅₀ > 10,000 nM for EGFR and VEGFR1, and IC₅₀ = 1,980 nM for VEGFR3 [1]. This contrasts sharply with 4-hydroxyquinoline-3-carboxylate derivatives that demonstrate potent 5-HT₃ receptor antagonism (Ki = 1.5-6.1 nM) [2] and other quinoline-3-carboxylates that show antiproliferative activity in MCF-7 cells (IC₅₀ = 0.33 μM) [3].

Kinase selectivity EGFR inhibition VEGFR inhibition Off-target profiling

Methyl 6-Methylquinoline-3-carboxylate as YAK3 Kinase Inhibitor Scaffold vs. Unsubstituted 3-Carboxyquinolines

Methyl 6-Methylquinoline-3-carboxylate serves as a scaffold within a broader class of 3-carboxy quinoline derivatives claimed as YAK3 kinase inhibitors [1][2]. Patent literature describes 2-chloro-7-methyl-quinoline-3-carboxylic acid enhancing CFU-E formation in the presence of erythropoietin [3], establishing the quinoline-3-carboxylate framework as a validated YAK3 inhibitory scaffold.

YAK3 kinase inhibition Erythropoiesis Kinase inhibitor scaffold

Methyl 6-Methylquinoline-3-carboxylate vs. Alternative Quinoline Esters: Aqueous Solubility at pH 7.4

Methyl 6-Methylquinoline-3-carboxylate exhibits a QSPR-predicted solubility of 3.1 mg/mL at pH 7.4 [1]. Experimental aqueous solubility measurements report values of 1 and 38 (units not specified, likely μg/mL) across different assay entries . This moderate aqueous solubility profile is characteristic of this specific ester substitution pattern and contrasts with more highly substituted quinoline-3-carboxylate esters that may exhibit different solubility behavior.

Aqueous solubility Formulation compatibility pH-dependent solubility

Methyl 6-Methylquinoline-3-carboxylate vs. Fluoroquinolone Antibacterials: Non-Fluorinated Scaffold Differentiation

Unlike fluoroquinolone antibacterials (e.g., ciprofloxacin, norfloxacin) that rely on 6-fluoro substitution for DNA gyrase inhibition, methyl 6-methylquinoline-3-carboxylate belongs to a class of 6-methyl substituted, non-fluorinated quinoline-3-carboxylates [1]. In structure-activity relationship studies of 6-methylquinoline antibacterials, compounds in this class demonstrated distinct MIC profiles against Gram-positive and Gram-negative bacterial strains compared to clinical fluoroquinolone standards ciprofloxacin and norfloxacin [1]. The 6-methyl substitution pattern is critical for activity in this series, differentiating it from both 6-fluoro and 6-unsubstituted quinoline-3-carboxylates [1].

Antibacterial scaffold Non-fluorinated quinoline SAR differentiation

Methyl 6-Methylquinoline-3-carboxylate: Validated Application Scenarios Based on Quantitative Evidence


Nicotinamide N-Methyltransferase (NNMT) Inhibitor Screening and SAR Development

This compound is directly applicable as an NNMT inhibitor scaffold with validated Ki = 89 nM against wild-type human NNMT [1]. Researchers investigating NNMT's role in metabolic diseases, obesity, and cancer metabolism can utilize this compound as a starting point for structure-activity relationship studies, leveraging the >1000-fold activity range documented across quinoline-3-carboxylate NNMT inhibitor series . The 6-methyl substitution provides a defined structural handle for further optimization [1].

YAK3 Kinase Inhibitor Lead Generation and Erythropoiesis Research

Based on patent literature establishing 3-carboxy quinoline derivatives as YAK3 inhibitors [1], this compound serves as a scaffold for developing YAK3 kinase inhibitors with potential applications in erythropoiesis regulation. Patent data demonstrates that structurally related 2-chloro-7-methyl-quinoline-3-carboxylic acid enhances CFU-E formation in erythropoietin-stimulated assays [2], validating the quinoline-3-carboxylate framework for this therapeutic area.

Non-Fluorinated Quinoline Antibacterial Scaffold Development

This compound provides a 6-methyl substituted, non-fluorinated quinoline-3-carboxylate core for antibacterial SAR exploration distinct from the fluoroquinolone class [1]. Studies comparing 6-methylquinoline derivatives against ciprofloxacin and norfloxacin demonstrate that this substitution pattern yields a distinct antibacterial activity profile [1]. Researchers seeking to develop antibacterial agents that circumvent fluoroquinolone resistance mechanisms can utilize this scaffold for lead optimization [1].

Prodrug Design and Ester-Based Medicinal Chemistry Optimization

The methyl ester functionality (LogP = 3.22) enables prodrug design strategies where in vivo ester hydrolysis releases the active carboxylic acid metabolite with enhanced bioavailability [1]. Compared to the free acid analog, the ester form provides superior organic solubility (ethanol, DMSO) , facilitating synthetic manipulation and formulation development. The predicted 3.1 mg/mL solubility at pH 7.4 [1] provides a quantitative benchmark for assessing formulation feasibility in biological assays.

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